4-Chloro-6-(4-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidine
Overview
Description
4-Chloro-6-(4-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound that belongs to the pyrrolopyrimidine family.
Scientific Research Applications
4-Chloro-6-(4-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential neuroprotective and anti-inflammatory properties, making it a candidate for treating neurodegenerative diseases and inflammatory conditions.
Biological Studies: The compound is used in studies involving cell viability assays, molecular docking, and enzyme inhibition to understand its biological activity and mechanism of action.
Pharmaceutical Development: It serves as a lead compound in the development of new drugs targeting specific molecular pathways involved in diseases.
Mechanism of Action
Target of Action
Pyrido[2,3-d]pyrimidine derivatives have been reported to target dihydrofolate reductase (dhfr), tyrosine-protein kinase transforming protein abl, and map kinases .
Mode of Action
It’s known that pyrimidine derivatives can exert their effects through various mechanisms, such as inhibiting protein kinases . These enzymes are crucial for controlling cell growth, differentiation, migration, and metabolism .
Biochemical Pathways
It’s known that pyrimidine derivatives can inhibit the nf-kb inflammatory pathway and er stress .
Pharmacokinetics
It’s known that the degree of lipophilicity of a drug, ie, its affinity for a lipid environment, allows it to diffuse easily into cells .
Result of Action
It’s known that pyrimidine derivatives can exhibit neuroprotective and anti-inflammatory properties . They can inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . They can also reduce the expression of the endoplasmic reticulum (ER) chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells .
Action Environment
It’s known that the efficacy of a drug can be influenced by various factors, including its chemical structure, the presence of other substances, and the physiological conditions of the organism .
Biochemical Analysis
Biochemical Properties
Pyrimidine derivatives have been shown to interact with various enzymes, proteins, and other biomolecules . For instance, some pyrimidine derivatives have been found to exhibit neuroprotective and anti-inflammatory properties by interacting with proteins such as ATF4 and NF-kB .
Cellular Effects
Similar pyrimidine derivatives have been shown to influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, some pyrimidine derivatives have been found to inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in cells, thereby exhibiting anti-inflammatory properties .
Molecular Mechanism
Similar pyrimidine derivatives have been found to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, some pyrimidine derivatives have been found to inhibit ER stress and apoptosis, and the NF-kB inflammatory pathway .
Temporal Effects in Laboratory Settings
Similar pyrimidine derivatives have been studied for their stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of 4-Chloro-6-(4-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidine at different dosages in animal models have not been reported yet. Similar pyrimidine derivatives have been studied for their effects at different dosages, including any threshold effects and toxic or adverse effects at high doses .
Metabolic Pathways
Similar pyrimidine derivatives have been studied for their involvement in various metabolic pathways, including interactions with enzymes or cofactors, and effects on metabolic flux or metabolite levels .
Transport and Distribution
Similar pyrimidine derivatives have been studied for their interactions with transporters or binding proteins, and effects on their localization or accumulation .
Subcellular Localization
Similar pyrimidine derivatives have been studied for their subcellular localization and any effects on their activity or function .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-6-(4-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidine typically involves the Suzuki–Miyaura coupling reaction. This reaction is widely used for forming carbon-carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The general reaction conditions include:
Reagents: Aryl halide, organoboron compound, palladium catalyst, base (e.g., potassium carbonate)
Solvent: Typically, a polar aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF)
Temperature: The reaction is usually carried out at elevated temperatures, around 80-100°C
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale Suzuki–Miyaura coupling reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Amines, thiols, in the presence of a base like sodium hydroxide
Major Products:
Oxidation: Formation of corresponding pyrrolo[2,3-d]pyrimidine oxides
Reduction: Formation of reduced derivatives with hydrogen addition
Substitution: Formation of substituted pyrrolo[2,3-d]pyrimidine derivatives
Comparison with Similar Compounds
- 4-Chloro-6-methylpyrimidine
- 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine
- 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine
Comparison: 4-Chloro-6-(4-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct biological activities compared to its analogs. The presence of the 4-methoxyphenyl group enhances its neuroprotective and anti-inflammatory properties, making it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
4-chloro-6-(4-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN3O/c1-18-9-4-2-8(3-5-9)11-6-10-12(14)15-7-16-13(10)17-11/h2-7H,1H3,(H,15,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUGVARUTGQCQHQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC3=C(N2)N=CN=C3Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00632507 | |
Record name | 4-Chloro-6-(4-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00632507 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
173459-03-5 | |
Record name | 4-Chloro-6-(4-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00632507 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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